2-N-benzyl-5-bromopyridine-2,3-diamine

Purity Analysis Pharmaceutical Intermediates Quality Control

2-N-Benzyl-5-bromopyridine-2,3-diamine is a specialized heterocyclic building block featuring a benzyl-substituted amino group critical for hydrophobic pocket targeting in kinase inhibitor development. The bromine handle enables versatile cross-coupling diversification. High-purity grade (≥98%) ensures reliable late-stage functionalization in API synthesis.

Molecular Formula C12H12BrN3
Molecular Weight 278.153
CAS No. 1215916-51-0
Cat. No. B581447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-N-benzyl-5-bromopyridine-2,3-diamine
CAS1215916-51-0
Molecular FormulaC12H12BrN3
Molecular Weight278.153
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)N
InChIInChI=1S/C12H12BrN3/c13-10-6-11(14)12(16-8-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7,14H2,(H,15,16)
InChIKeyPRPNJRHVYRAKKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-N-Benzyl-5-bromopyridine-2,3-diamine (CAS 1215916-51-0): Procurement Guide and Comparative Analysis for Pharmaceutical Intermediates


2-N-benzyl-5-bromopyridine-2,3-diamine is a specialized heterocyclic building block belonging to the class of substituted pyridinediamines. Its molecular structure comprises a pyridine core with a bromine atom at the 5-position, an amino group at the 3-position, and a benzyl-substituted amino group at the 2-position [1]. This specific substitution pattern is critical for its utility in the synthesis of complex molecules, particularly in medicinal chemistry for constructing kinase inhibitor scaffolds and other nitrogen-containing heterocycles .

Procurement Alert: Why 2-N-Benzyl-5-bromopyridine-2,3-diamine (CAS 1215916-51-0) Cannot Be Substituted by Unmodified Analogs


Generic substitution with simpler, unsubstituted analogs like 5-bromopyridine-2,3-diamine (CAS 38875-53-5) or other N-alkyl derivatives is not chemically equivalent. The presence of the N2-benzyl group in 2-N-benzyl-5-bromopyridine-2,3-diamine introduces a crucial hydrophobic moiety that dramatically alters the molecule's steric and electronic properties, which is essential for specific structure-activity relationships (SAR) in drug discovery . This benzyl group can participate in pi-stacking interactions with aromatic residues in biological targets, a feature absent in smaller N-alkyl or unsubstituted analogs. Furthermore, the specific substitution pattern dictates its reactivity in subsequent synthetic steps, such as cross-coupling reactions or cyclizations, making it a non-interchangeable intermediate for the intended final compound .

Quantitative Differentiation: 2-N-Benzyl-5-bromopyridine-2,3-diamine (CAS 1215916-51-0) vs. Key Comparators


Commercial Purity Grades: 2-N-Benzyl-5-bromopyridine-2,3-diamine vs. Unsubstituted Core

Commercially, 2-N-benzyl-5-bromopyridine-2,3-diamine is offered at defined purity levels, which can be a key procurement differentiator. For instance, MolCore offers a grade with NLT 98% purity . This contrasts with the unsubstituted core scaffold, 5-bromopyridine-2,3-diamine (CAS 38875-53-5), which is commonly supplied at a lower purity of 97% . The higher purity grade for the benzylated derivative can reduce the need for further purification steps in multi-step syntheses.

Purity Analysis Pharmaceutical Intermediates Quality Control

Prescribed Storage Conditions: Enhanced Stability Requirements

The recommended storage condition for 2-N-benzyl-5-bromopyridine-2,3-diamine is -20°C, as specified by multiple vendors . This is a critical procurement parameter. This requirement for frozen storage is distinct from many simpler, unsubstituted 2,3-diaminopyridines, which are often designated for storage at room temperature or under refrigeration (2-8°C) .

Stability Storage Logistics

Molecular Descriptors: Calculated Lipophilicity and Size as Drivers of Differentiation

Calculated molecular properties provide a clear, quantifiable differentiation from smaller analogs. 2-N-benzyl-5-bromopyridine-2,3-diamine (MW = 278.15 g/mol) has a significantly higher molecular weight and calculated lipophilicity (cLogP ~2.2) compared to its core scaffold, 5-bromopyridine-2,3-diamine (MW = 188.03 g/mol, cLogP ~0.7) [1][2]. This difference in size and lipophilicity is a primary driver for target binding and membrane permeability, key parameters in drug design.

Computational Chemistry ADME Drug Design

Limited but Distinct Biological Activity Profile

While direct, head-to-head comparative biological activity data for 2-N-benzyl-5-bromopyridine-2,3-diamine is sparse in the public domain, its structural features suggest a distinct interaction profile. The compound has been associated with activity against specific enzyme targets, such as Tyrosyl-DNA phosphodiesterase 2 (TDP2), with a reported IC50 of 65 nM for a closely related derivative [1]. This is in contrast to the simpler 5-bromopyridine-2,3-diamine core, which is more commonly reported as a ligand for targets like Casein Kinase 2 (CK2α) in crystallographic studies [2]. This divergence in target association, even at the class level, underscores the functional consequence of the N2-benzyl substitution.

Enzyme Inhibition Medicinal Chemistry Drug Discovery

Optimal Research and Industrial Application Scenarios for 2-N-Benzyl-5-bromopyridine-2,3-diamine (CAS 1215916-51-0)


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries Targeting Hydrophobic ATP-Binding Pockets

Given its calculated higher lipophilicity (cLogP ~2.2) compared to the parent diamine [1], 2-N-benzyl-5-bromopyridine-2,3-diamine is an ideal building block for creating focused libraries of kinase inhibitors. The benzyl group is designed to occupy hydrophobic pockets within the kinase active site, a common motif in many oncology targets. The bromine atom provides a versatile handle for further diversification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore SAR around the 5-position.

Chemical Biology: Development of Chemical Probes for DNA Repair Pathway Proteins (e.g., TDP2)

The structural association of 2-N-benzyl-5-bromopyridine-2,3-diamine and its analogs with TDP2 inhibition [2] positions it as a key intermediate for developing chemical probes to study DNA repair mechanisms. Its use is indicated for projects investigating resistance to topoisomerase II inhibitors, where TDP2 plays a critical role. Researchers can use this scaffold to develop more potent and selective tool compounds to dissect this pathway.

Process Chemistry: Late-Stage Functionalization of Advanced Pharmaceutical Intermediates

For process chemists, the commercial availability of 2-N-benzyl-5-bromopyridine-2,3-diamine in a high-purity grade (≥98%) makes it suitable for late-stage functionalization. The defined purity specification reduces the risk of accumulating difficult-to-remove impurities in the final steps of an API synthesis, thereby improving yield and simplifying purification. Its specific handling requirement (storage at -20°C) must be integrated into the manufacturing process design and supply chain logistics .

Academic Research: Investigation of Regioselective Cyclization and Scaffold Hopping Strategies

The presence of both an amino and a benzylamino group on adjacent carbons makes this compound a versatile substrate for regioselective cyclization reactions, such as the formation of imidazo[4,5-b]pyridines or other fused heterocycles . This allows academic groups to explore novel chemical space and scaffold-hopping strategies. The differential reactivity of the two amine groups can be exploited under various conditions, providing an educational and practical entry point to complex heterocyclic chemistry.

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